molecular formula C7H14N2O3 B1587892 Val-gly CAS No. 686-43-1

Val-gly

Cat. No.: B1587892
CAS No.: 686-43-1
M. Wt: 174.20 g/mol
InChI Key: IOUPEELXVYPCPG-UHFFFAOYSA-N
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Description

Val-Gly is a dipeptide formed from L-valine and glycine residues . It’s known to play a role as a metabolite and a Bronsted base . It’s also found in fermented shrimp paste condiments .


Molecular Structure Analysis

This compound has a molecular formula of C7H14N2O3 . It’s a structural derivative of L-valine and glycine .

Scientific Research Applications

Enzymatic Synthesis Applications

Valyl-glycine (Val-Gly) has significant applications in enzymatic synthesis. For instance, it is used as a synthetic substrate for γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly), which has a distinct “kokumi” taste. Researchers have explored efficient enzymatic synthesis methods for this compound using L-amino acid esterase (LAE) from various microorganisms, such as Elizabethkingia sp. TT1. This process involves the reaction of valine methylester with glycine, and the synthesized this compound exhibits strong taste properties (Tanaka et al., 2017).

Antiviral Applications

This compound has been incorporated into dipeptide prodrugs of antiviral agents like ganciclovir (GCV). These prodrugs, such as Val-Val-GCV and this compound-GCV, demonstrate enhanced aqueous stability and increased potency against viruses like human cytomegalovirus (HCMV) and herpes simplex viruses (HSV-1 and HSV-2). The prodrugs show no increase in cytotoxicity compared to the parent drug GCV, highlighting their potential for therapeutic applications in viral infections (Patel et al., 2005).

Ocular Pharmacology

In ocular pharmacology, this compound-based prodrugs have been studied for their potential in treating ocular diseases. Prodrugs like Gly-Val-GCV show high enzymatic stability and affinity towards retinal oligopeptide transport systems. These properties make them promising candidates for the treatment of ocular cytomegalovirus infections following episcleral administration (Kansara et al., 2007).

Nutritional and Health Benefits

This compound-containing peptides derived from marine sources, such as cuttlefish muscle protein hydrolysates, have shown ACE inhibitory activities and potential antihypertensive effects. These peptides may offer therapeutic benefits in the management of hypertension and related diseases. One such peptide, Val-Glu-Leu-Tyr-Pro, demonstrated significant systolic blood pressure reduction in spontaneously hypertensive rats, indicating its potential as a nutraceutical ingredient (Balti et al., 2015).

Biomedical Material Development

This compound sequences are also found in elastin-like polymers used for drug delivery systems. For example, the sequence Val-Val-Pro-Gln in elastin is synthesized for its potential in controlling matrix metabolism during tissue breakdown and remodeling. These small peptides may play a critical role in the development of biomedical materials (Spezzacatena et al., 2005).

Mechanism of Action

Target of Action

Val-gly, also known as γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly), is a potent agonist of the calcium-sensing receptor (CaSR) . The primary target of this compound is the calcium-sensing receptor, which plays a crucial role in maintaining the body’s calcium balance .

Mode of Action

This compound interacts with its primary target, the calcium-sensing receptor, to enhance preferences for umami, fat, and sweet taste solutions in rats .

Biochemical Pathways

This compound affects the calcium-sensing receptor pathway . It is produced in yeast as a product of several physiologically important reactions . The production of this compound in yeast involves two different biosynthetic pathways. The first pathway involves the production of γ-Glu-Val (γ-EV) from glutamate and valine by the glutamate-cysteine ligase (GCL) or by the transfer of the γ-glutamyl group from GSH to valine. In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS). The second pathway involves the transfer of the γ-glutamyl residue from GSH to the dipeptide this compound (VG) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhancing preferences for certain taste solutions. For instance, it has been observed to increase preference for inosine monophosphate (IMP) and intralipos (a soybean–oil emulsion) in rats . These effects are thought to occur in the oral cavity, as they were confirmed in a brief exposure test .

Biochemical Analysis

Biochemical Properties

Valyl-Glycine plays a significant role in biochemical reactions. It is synthesized from valine methylester and glycine using L-amino acid esterase (LAE), an enzyme that has been identified in microorganisms such as Elizabethkingia . The interaction between Valyl-Glycine and LAE is crucial for the efficient enzymatic synthesis of Val-Gly .

Cellular Effects

The cellular effects of Valyl-Glycine are primarily related to its role as a precursor to γ-Glu-Val-Gly. This kokumi peptide is known to enhance the five basic tastes, particularly sweet, salty, and umami . Therefore, Valyl-Glycine indirectly influences cell function by contributing to the sensory experience of taste.

Molecular Mechanism

At the molecular level, Valyl-Glycine exerts its effects through its conversion to γ-Glu-Val-Gly. This conversion involves the γ-glutamylization of this compound, a process that has been implicated in the formation of γ-Glu-Val-Gly .

Metabolic Pathways

Valyl-Glycine is involved in the metabolic pathway leading to the formation of γ-Glu-Val-Gly. This pathway involves the γ-glutamylization of this compound

Properties

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUPEELXVYPCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71698-68-5, 686-43-1
Record name NSC524129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Val-Gly?

A1: The molecular formula of this compound is C7H14N2O3, and its molecular weight is 174.20 g/mol.

Q2: What kind of structural information can be obtained from NMR studies on peptides containing this compound?

A2: NMR studies can provide valuable insights into the spatial structure and conformational preferences of peptides containing this compound. For instance, researchers used 2D NMR to determine the spatial structure of the tetrapeptide N-Ac-Ser-Phe-Val-Gly-OMe in complex with sodium dodecyl sulfate micelles in an aqueous solution []. In another study, researchers used 1H nuclear magnetic resonance to investigate the conformations of the cyclic peptide analogue of valinomycin, cyclo(L-Val-Gly-Gly-L-Pro)3, and its cation complexes in different solvents []. They found that the peptide adopts different conformations depending on the solvent and the presence of cations.

Q3: Can you provide an example of how 13C solid-state NMR has been used to characterize the conformation of a peptide containing this compound?

A3: Researchers have employed 13C solid-state NMR, specifically 2D spin-diffusion NMR under off magic angle spinning (OMAS) coupled with 13C isotope double labeling, to investigate the conformational characteristics of the elastin-like peptide (Val-Pro-Gly-Val-Gly)6 []. This technique allowed them to determine the torsion angles of specific residues, providing insights into the peptide's structure in the solid state.

Q4: How does the hexapeptide this compound-Val-Ala-Pro-Gly impact human leukocytes?

A4: Research indicates that the hexapeptide this compound-Val-Ala-Pro-Gly, derived from elastin, exhibits specific effects on human polymorphonuclear leukocytes (PMNLs) []. This peptide influences intracellular free calcium metabolism, superoxide anion production, and elastase release. These effects are believed to be mediated through specific receptors on the PMNL surface.

Q5: What is the significance of the this compound sequence in the context of the kokumi taste sensation?

A5: The tripeptide γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly), which contains the this compound sequence, has been identified as a potent kokumi peptide []. Kokumi substances enhance the perceived thickness, mouthfulness, and continuity of food flavors. This tripeptide has been detected in various fermented foods, including cheese made from ewe milk [] and fish sauces [, ].

Q6: What is the biological relevance of γ-Glu-Val-Gly in cheese production?

A6: Interestingly, the concentration of γ-Glu-Val-Gly differs significantly between cheese made from cow milk and ewe milk. This difference arises from the amino acid sequences of their respective β-caseins. Ewe milk β-casein contains the this compound sequence at positions 9-10, whereas cow milk β-casein contains Pro-Gly at the same position []. This difference highlights the importance of specific amino acid sequences in the formation of flavor peptides during food fermentation.

Q7: How does the substitution of Glycine by Alanine in elastin-like polymers affect their thermal behavior?

A7: The substitution of Glycine by Alanine in elastin-like polymers, specifically in the transition from poly(Val-Pro-Gly-Val-Gly) to poly(Val-Pro-Ala-Val-Gly), significantly affects their thermal behavior, particularly the reversibility of chain unfolding []. This substitution leads to significant undercooling during chain unfolding and rehydration, suggesting that these processes become kinetically controlled rather than thermodynamically controlled.

Q8: Can you explain the significance of the this compound sequence in the context of cysteine protease inhibitors?

A8: The this compound sequence has been implicated in the binding of substrates to certain cysteine proteases. Inhibitors containing the sequences Z-Leu-Val-Gly-CHN2 and Z-Arg-Leu-Val-Gly-CHN2, structurally related to cystatin C, suggest the involvement of the this compound motif in substrate recognition and binding to prohormone thiol protease (PTP) [].

Q9: How have chimeric peptides incorporating the this compound motif been used in drug design?

A9: Researchers have explored the design of chimeric peptides incorporating the this compound motif, particularly in the context of melanocortin receptor ligands [, ]. These chimeric peptides utilize the hydrophobic tail and address sequence of Deltorphin-II (Glu-Val-Val-Gly-NH2) along with key pharmacophore elements of melanotropins. These studies highlight the potential of using hybrid approaches in peptide drug design to target specific receptors. One notable example is the development of GXH-38B-c[Gly-Cpg-d-Nal(2')-Arg-Trp-Glu]-Val-Val-Gly-NH2 (Cpg = cyclopentyl glycine), which acts as a potent antagonist of the human melanocortin 1 receptor [].

Q10: What is the significance of the Glu-Val-Val-Gly-NH2 sequence in deltorphin II?

A10: The Glu-Val-Val-Gly-NH2 sequence represents the C-terminal tail of Deltorphin-II, a naturally occurring opioid peptide with high affinity and selectivity for δ-opioid receptors. This sequence contributes to the peptide's stability against enzymatic degradation and influences its pharmacological properties. Studies have investigated the potential for developing tolerance or sensitization to the behavioral activating effects of Deltorphin-II [].

Q11: How does the substitution of Glu4 in deltorphin analogs affect their agonist and antagonist profiles at opioid receptors?

A11: Researchers have investigated the pharmacological effects of substituting the Glu4 residue in deltorphin analogs, specifically with cysteine and serine, to understand their impact on opioid receptor activity []. The cysteine-substituted deltorphin, H2N-Tyr-D-Ala-Phe-Cys-Val-Val-Gly-NH2 ([D-Ala2,Cys4]deltorphin), was synthesized to explore the role of a sulfhydryl group in ligand binding to the opioid δ-2 receptor subtype. This modification was found to influence the peptide's antinociceptive effects, suggesting a role for the Glu4 residue in receptor interaction.

Q12: What analytical techniques are employed to study the formation and quantification of γ-Glu-Val-Gly in food products?

A12: Researchers utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify γ-Glu-Val-Gly in various food products [, , ]. The method often involves derivatization with 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) to enhance the detection sensitivity. This technique allows for accurate and sensitive measurement of this kokumi peptide in complex food matrices.

Q13: How is electron spin resonance (ESR) spectroscopy used to study peptides containing this compound?

A13: ESR spectroscopy has been used to assess the antioxidant properties of oligopeptides derived from sea cucumber guts, including this compound-Thr-Val-Glu-Met and Val-Thr-Pro-Tyr []. This technique measures the ability of these peptides to scavenge free radicals, such as hydroxyl radicals, superoxide radicals, and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.

Q14: What is the significance of studying the interaction between copper and peptides containing histidine and this compound?

A14: The interaction of copper with peptides containing histidine and this compound is relevant in the context of understanding metal binding in biological systems, particularly in enzymes like Cu,Zn-superoxide dismutase (Cu,Zn-SOD) []. Studies have investigated the coordination chemistry, stability, and solution structure of copper complexes with peptides like His-Val-Gly-Asp, mimicking the zinc-binding site of Cu,Zn-SOD. These investigations shed light on the role of specific amino acid sequences in metal binding and enzyme activity.

Q15: How is the concept of "prohormone thiol protease" (PTP) related to the study of peptides containing this compound?

A15: Prohormone thiol protease (PTP) is involved in the processing of proenkephalin, a precursor to enkephalin neuropeptides. Studies have used model peptide substrates containing the this compound sequence to investigate the cleavage specificity of PTP []. These investigations are crucial for understanding the enzymatic processing of neuropeptide precursors and the regulation of their biological activity.

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